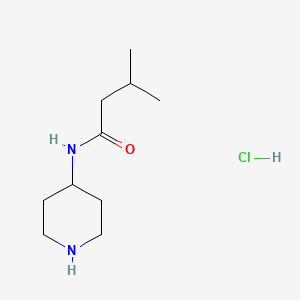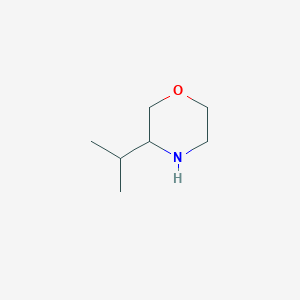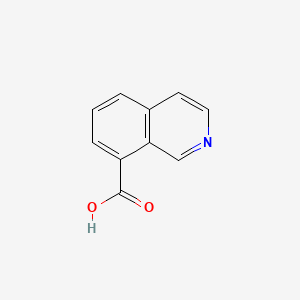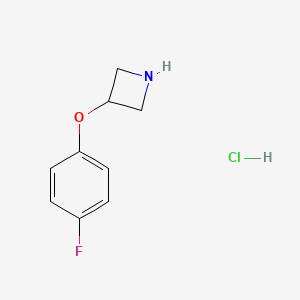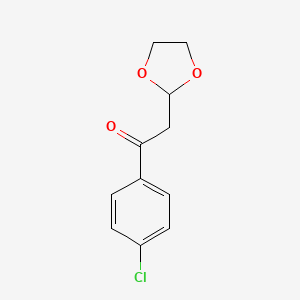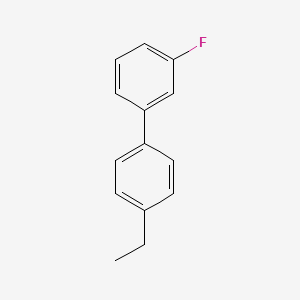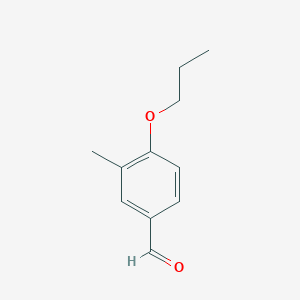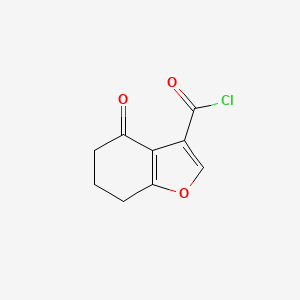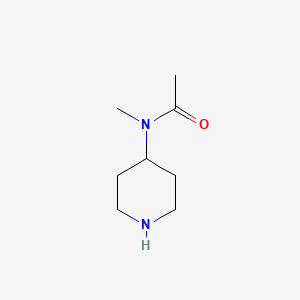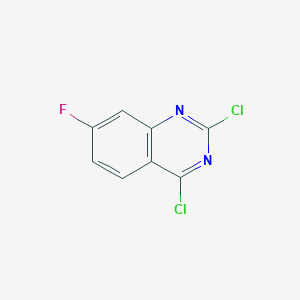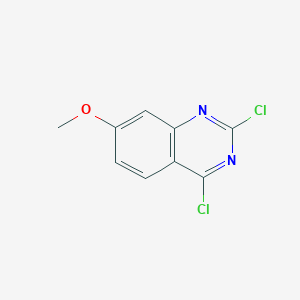
3,7-Dichloroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,7-Dichloroisoquinoline is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is structurally related to quinoline and is characterized by the presence of chlorine atoms at the 3 and 7 positions of the isoquinoline ring system. Isoquinoline derivatives have been extensively studied due to their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antinociceptive, and antiplasmodial properties .
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine as a catalyst . Another approach includes palladium-catalyzed reactions such as Buchwald/Hartwig amination followed by an intramolecular Heck-type reaction, or a combination of Suzuki arylation with an intramolecular nitrene insertion . These methods provide efficient routes to synthesize chloroquinoline derivatives with potential pharmacological activities.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry. Single-crystal X-ray diffraction studies can also be employed to determine the crystal structure, as seen in the case of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC), which exhibits a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions . The presence of chlorine atoms in the molecule can influence the electronic distribution and reactivity of the compound.
Chemical Reactions Analysis
Chloroquinoline derivatives can undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by other functional groups. For example, the chloro group in the 7-position can be substituted using amino alcohols to yield novel analogues of antimalarial drugs . The reactivity of the chlorine atoms also allows for the potential modification of the isoquinoline core to generate compounds with desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,7-Dichloroisoquinoline derivatives, such as solubility, melting point, and stability, are influenced by the presence of the chlorine atoms and the overall molecular structure. These properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. Computational studies can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, comparing them with standard drugs to assess their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Topoisomerase I Inhibition
- 7-azaindenoisoquinolines, including derivatives of 3,7-Dichloroisoquinoline, show potent cytotoxicity in human cancer cell cultures and inhibit topoisomerase I (Top1). These compounds can produce significant DNA damage in cancer cells, with some demonstrating moderate inhibitory activities against DNA damage repair enzymes, TDP1 and TDP2 (Elsayed et al., 2017).
Repurposing for Infectious/Noninfectious Diseases
- Research on Chloroquine (CQ), a derivative of 3,7-Dichloroisoquinoline, suggests its repurposing for the management of various diseases. Efforts to develop compounds based on the CQ scaffold aim to maximize the therapeutic potential of this class, with applications in infectious and noninfectious diseases, including cancer (Njaria et al., 2015).
Synthesis of Chiral Compounds
- The synthesis of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes, derived from 1,3-dichloroisoquinoline, demonstrates its role in creating chiral biaryl skeletons for potential applications in asymmetric catalysis and material science (Grande-Carmona et al., 2015).
Antinociceptive, Anti-inflammatory, and Anticonvulsant Applications
- 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized using derivatives of 3,7-Dichloroisoquinoline, have shown potential in antinociceptive, anti-inflammatory, and anticonvulsant activities. These compounds demonstrate efficacy in models of acute pain and seizure disorders (Wilhelm et al., 2014).
Chemotherapy Sensitization in Cancer Treatment
- CQ and its derivatives, including those based on 3,7-Dichloroisoquinoline structure, enhance the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation. These compounds have been studied for their potential to sensitize cancer cells to various anticancer treatments (Maycotte et al., 2012).
Antileishmanial and Antitubercular Agents
- Synthesis of 4-aminoquinoline analogues, including those derived from 3,7-Dichloroisoquinoline, and their platinum(II) complexes, have shown promising antituberculosis and antileishmanial activities. These compounds represent potential therapeutic agents for infectious diseases like tuberculosis and leishmaniasis (Carmo et al., 2011).
Synthesis of Novel Quinoline-Chalcogenium Compounds
- The synthesis and antioxidant properties of novel quinoline-chalcogenium compounds, derived from 4,7-dichloroquinoline, have been explored for potential antioxidative effects, suggesting applications in oxidative stress-related conditions and diseases (Savegnago et al., 2013).
Inhibitory Activities in Pharmacological Applications
- Compounds like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline exhibit potent inhibitory properties against enzymes like phenylethanolamine N-methyltransferase, suggesting therapeutic potential in various pharmacological contexts (Demarinis et al., 1981).
Safety And Hazards
3,7-Dichloroisoquinoline is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3,7-dichloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIPOZILKFREN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607929 |
Source


|
| Record name | 3,7-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dichloroisoquinoline | |
CAS RN |
82117-22-4 |
Source


|
| Record name | 3,7-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

